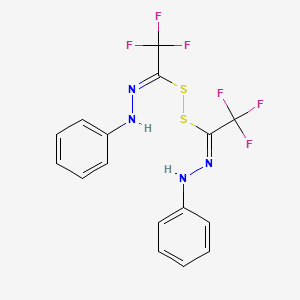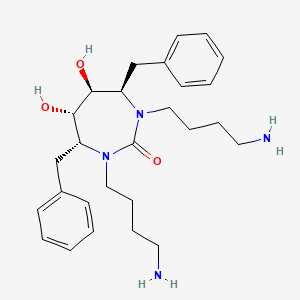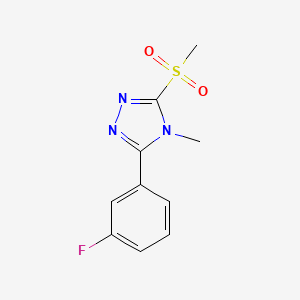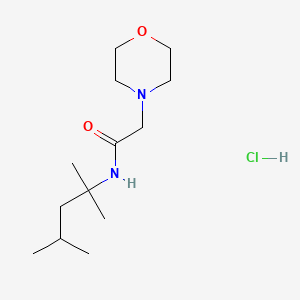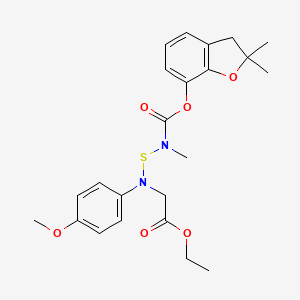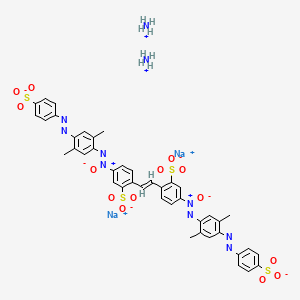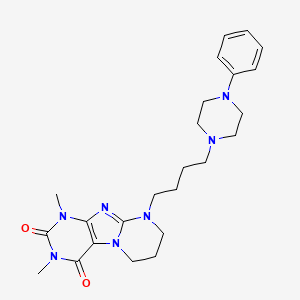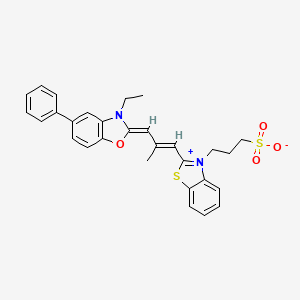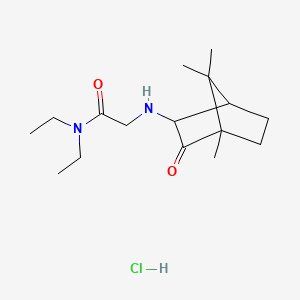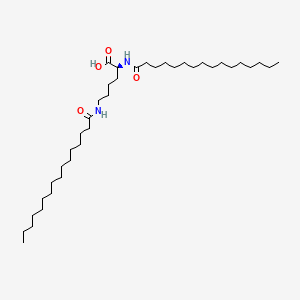
Dipalmitoyllysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipalmitoyllysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of two palmitoyl groups attached to the lysine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipalmitoyllysine can be synthesized through a series of chemical reactions involving lysine and palmitic acid. The typical synthetic route involves the acylation of lysine with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dipalmitoyllysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: The palmitoyl groups can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Dipalmitoyllysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying acylation reactions and the behavior of lysine derivatives.
Biology: The compound is employed in the study of protein-lipid interactions and membrane dynamics.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomal drugs.
Industry: It finds applications in the development of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
The mechanism of action of dipalmitoyllysine involves its interaction with biological membranes and proteins. The palmitoyl groups facilitate the incorporation of the compound into lipid bilayers, enhancing membrane fluidity and stability. Additionally, this compound can interact with specific protein targets, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): A phospholipid commonly used in liposomal formulations.
Palmitoyllysine: A similar compound with a single palmitoyl group attached to lysine.
Dipalmitoylcysteine: A cysteine derivative with two palmitoyl groups.
Uniqueness
Dipalmitoyllysine is unique due to its dual palmitoyl groups, which confer distinct physicochemical properties. This structural feature enhances its ability to interact with lipid membranes and proteins, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
20257-67-4 |
|---|---|
Formule moléculaire |
C38H74N2O4 |
Poids moléculaire |
623.0 g/mol |
Nom IUPAC |
(2S)-2,6-bis(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36(41)39-34-30-29-31-35(38(43)44)40-37(42)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)/t35-/m0/s1 |
Clé InChI |
VKCGSTZAZMNTRV-DHUJRADRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
